molecular formula C10H14N4O4 B14423285 2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine CAS No. 83256-18-2

2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine

Cat. No.: B14423285
CAS No.: 83256-18-2
M. Wt: 254.24 g/mol
InChI Key: PIBBRKLIDJCOTC-AATRIKPKSA-N
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Description

2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine is a chemical compound with the molecular formula C10H15N4O4 It is characterized by the presence of a pyrimidine ring substituted with methoxy and nitro groups, and an ethenamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2,6-Dimethoxy-5-nitro-4-pyrimidinyl)-N,N-dimethylethenamine include:

Uniqueness

Its ethenamine moiety, in particular, provides unique opportunities for further chemical modifications and applications .

Properties

83256-18-2

Molecular Formula

C10H14N4O4

Molecular Weight

254.24 g/mol

IUPAC Name

(E)-2-(2,6-dimethoxy-5-nitropyrimidin-4-yl)-N,N-dimethylethenamine

InChI

InChI=1S/C10H14N4O4/c1-13(2)6-5-7-8(14(15)16)9(17-3)12-10(11-7)18-4/h5-6H,1-4H3/b6-5+

InChI Key

PIBBRKLIDJCOTC-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NC(=N1)OC)OC)[N+](=O)[O-]

Canonical SMILES

CN(C)C=CC1=C(C(=NC(=N1)OC)OC)[N+](=O)[O-]

solubility

17.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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